(3-Amino-adamantan-1-yl)acetic acid
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Overview
Description
(3-Amino-adamantan-1-yl)acetic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features an amino group and an acetic acid moiety attached to the adamantane framework, making it a versatile molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-adamantan-1-yl)acetic acid typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . Another approach involves the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid using trifluoroacetic anhydride (TFAA) and trifluoromethanesulfonic acid (TfOH) as catalysts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (3-Amino-adamantan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: The Chan–Lam reaction employs copper (II) acetate, p-tolylboronic acid, and DBU in acetonitrile at room temperature.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Various amine derivatives.
Substitution: N-aryl derivatives of adamantane-containing amines.
Scientific Research Applications
(3-Amino-adamantan-1-yl)acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Amino-adamantan-1-yl)acetic acid is not fully elucidated. its structural similarity to other adamantane derivatives suggests it may interact with biological membranes and proteins, enhancing lipophilicity and bioavailability . The compound’s amino group can form hydrogen bonds, influencing its interaction with molecular targets.
Comparison with Similar Compounds
Amantadine: Known for its antiviral and neuroprotective properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
Properties
Molecular Formula |
C12H20ClNO2 |
---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15;/h8-9H,1-7,13H2,(H,14,15);1H/t8-,9+,11?,12?; |
InChI Key |
DXXZWAMIRWFYBO-JLTVSUSRSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)CC(=O)O.Cl |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O.Cl |
Origin of Product |
United States |
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